Undecyl 4-hydroxybenzoate

Catalog No.
S13301766
CAS No.
69679-31-8
M.F
C18H28O3
M. Wt
292.4 g/mol
Availability
In Stock
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Undecyl 4-hydroxybenzoate

CAS Number

69679-31-8

Product Name

Undecyl 4-hydroxybenzoate

IUPAC Name

undecyl 4-hydroxybenzoate

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14,19H,2-10,15H2,1H3

InChI Key

VNHZHSYTJBADIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O

Undecyl 4-hydroxybenzoate is an organic compound classified as an ester of 4-hydroxybenzoic acid and undecanol. It possesses a long undecyl chain, which contributes to its unique properties and applications. The compound has garnered interest in various fields, particularly in cosmetics and pharmaceuticals, due to its potential as a preservative and its ability to enhance the solubility of other compounds.

The primary reaction involving undecyl 4-hydroxybenzoate is esterification, where 4-hydroxybenzoic acid reacts with undecanol. This reaction can be catalyzed by acids or bases, leading to the formation of the ester bond:

4 Hydroxybenzoic Acid+UndecanolUndecyl 4 Hydroxybenzoate+Water\text{4 Hydroxybenzoic Acid}+\text{Undecanol}\rightarrow \text{Undecyl 4 Hydroxybenzoate}+\text{Water}

Additionally, undecyl 4-hydroxybenzoate can undergo hydrolysis under acidic or basic conditions, reverting to its constituent acid and alcohol. This reaction is significant in understanding the stability and degradation of the compound in various environments.

Undecyl 4-hydroxybenzoate exhibits antimicrobial properties, similar to other parabens, which makes it useful as a preservative in cosmetic formulations. Studies have shown that compounds with hydroxybenzoate structures can inhibit the growth of various bacteria and fungi, although their effectiveness can vary based on the length of the alkyl chain attached. Notably, longer alkyl chains tend to enhance antimicrobial activity due to increased lipophilicity .

Synthesis of undecyl 4-hydroxybenzoate typically involves the following steps:

  • Esterification: The reaction of 4-hydroxybenzoic acid with undecanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.
  • Purification: The resulting product can be purified through distillation or recrystallization methods to obtain high purity levels.

A specific method involves using acetic anhydride as a reagent to facilitate the esterification process more efficiently .

Undecyl 4-hydroxybenzoate is primarily used in:

  • Cosmetics: As a preservative due to its antimicrobial properties, it helps extend the shelf life of products.
  • Pharmaceuticals: It can be utilized as an excipient in drug formulations, enhancing solubility and stability.
  • Food Industry: Although less common, it may find applications as a food preservative due to its safety profile.

Research into the interactions of undecyl 4-hydroxybenzoate with biological systems indicates that it can induce histamine release from mast cells, similar to other parabens. This property raises considerations regarding potential allergic reactions in sensitive individuals . Studies have shown varying degrees of skin reactivity among different parabens, suggesting that undecyl 4-hydroxybenzoate may exhibit similar effects depending on individual sensitivity.

Several compounds share structural similarities with undecyl 4-hydroxybenzoate due to their hydroxybenzoate moiety and varying alkyl chain lengths. Here are some notable examples:

Compound NameStructure TypeAlkyl Chain LengthAntimicrobial Activity
Methyl 4-hydroxybenzoateShort-chain ester1 carbonModerate
Ethyl 4-hydroxybenzoateShort-chain ester2 carbonsModerate
Propyl 4-hydroxybenzoateShort-chain ester3 carbonsModerate
Butyl 4-hydroxybenzoateShort-chain ester4 carbonsModerate
Heptyl 4-hydroxybenzoateMedium-chain ester7 carbonsHigh
Dodecyl 4-hydroxybenzoateLong-chain ester12 carbonsHigh

Uniqueness: Undecyl 4-hydroxybenzoate stands out due to its longer undecyl chain compared to shorter-chain parabens like methyl or propyl derivatives. This length enhances its lipophilicity and potentially increases its efficacy as an antimicrobial agent while also affecting its solubility characteristics.

Undecyl 4-hydroxybenzoate is systematically named undecyl 4-hydroxybenzoate under IUPAC guidelines, reflecting its esterification of 4-hydroxybenzoic acid with an undecyl (C11) alcohol group. Its molecular formula is C18H28O3, with a molecular weight of 292.4 g/mol. The compound’s structure is defined by a benzene ring substituted with a hydroxyl group at the para position and an ester-linked undecyl chain (Table 1).

Table 1: Molecular Properties of Undecyl 4-Hydroxybenzoate

PropertyValue
IUPAC Nameundecyl 4-hydroxybenzoate
CAS Registry Number69679-31-8
Molecular FormulaC18H28O3
SMILESCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
InChI KeyVNHZHSYTJBADIV-UHFFFAOYSA-N

The compound’s linear alkyl chain enhances lipophilicity compared to methyl or propyl parabens, a feature critical for its solubility profile and interaction with microbial cell membranes.

Historical Development in Paraben Research

The discovery of parabens dates to 1876, when British chemist John H. Smith isolated para-hydroxybenzoic acid from bearberry leaves. By 1895, Charles Fletcher synthesized the first synthetic paraben, methyl para-oxybenzoate, paving the way for commercial applications. The mid-20th century saw the development of longer-chain parabens, including undecyl 4-hydroxybenzoate, to address limitations in preservative efficacy and pH stability.

Undecyl 4-hydroxybenzoate emerged as part of efforts to optimize alkyl chain length for enhanced antimicrobial activity. While early parabens like methyl and propyl variants dominated industrial use, their susceptibility to enzymatic hydrolysis in biological systems spurred interest in longer, branched chains. By the 1980s, undecyl derivatives were documented in chemical registries, reflecting their niche application in specialized formulations requiring prolonged stability.

Structural Significance in Alkyl Hydroxybenzoate Chemistry

The structural uniqueness of undecyl 4-hydroxybenzoate lies in its 11-carbon alkyl chain, which profoundly impacts its physicochemical and biological properties. Unlike shorter-chain parabens, the undecyl group confers:

  • Increased hydrophobicity, enhancing penetration into lipid-rich microbial membranes.
  • Reduced hydrolysis rates in human tissues due to steric hindrance around the ester bond, as demonstrated in comparative metabolism studies.
  • Tailored interactions with carboxylesterase enzymes (CES1 and CES2), which exhibit substrate specificity based on alkyl chain length and branching.

The para-hydroxyl group remains critical for antimicrobial activity, enabling hydrogen bonding with microbial proteins while the alkyl chain modulates solubility and diffusion kinetics. This balance between hydrophilic and lipophilic moieties underscores its utility in formulations requiring broad-spectrum preservation without compromising product integrity.

Catalytic Esterification Approaches

Solid Superacid Catalysts (Sulfate/Titanium Dioxide, Sulfate/Iron Oxide)

The synthesis of undecyl 4-hydroxybenzoate through solid superacid catalysis represents a significant advancement in environmentally friendly esterification processes [1]. Solid superacid catalysts, particularly sulfate-modified metal oxides, demonstrate exceptional catalytic activity for the esterification of 4-hydroxybenzoic acid with long-chain alcohols such as undecanol [2] [3].

Sulfate/titanium dioxide solid superacid catalysts have been extensively investigated for their superior performance in esterification reactions [1]. The optimal preparation conditions for sulfate/titanium dioxide-lanthanum oxide catalysts involve a molar ratio of lanthanum to titanium of 1:34, sulfuric acid concentration of 0.8 molar, impregnation time of 24 hours, calcination temperature of 480 degrees Celsius, and calcination time of 3 hours [1] [4]. These conditions yield catalysts with maximum esterification activity, achieving conversion rates exceeding 90 percent for similar aromatic acid esterification reactions [3].

The catalytic mechanism of sulfate/titanium dioxide systems involves the formation of superacidic sites through the interaction between sulfate groups and the titanium dioxide surface [2]. The calcination process at 600 degrees Celsius enhances the interaction between sulfate ions and the metal oxide, creating Brønsted acid sites that contribute significantly to catalytic activity [3]. However, calcination temperatures exceeding optimal ranges result in partial loss of sulfate groups, leading to decreased catalytic performance [3].

Sulfate/iron oxide-titanium dioxide composite catalysts demonstrate enhanced acidic properties compared to individual metal oxide systems [5]. The incorporation of iron oxide into titanium dioxide matrices, followed by sulfation, creates catalysts with superior acid strength and increased number of active sites [5]. These composite systems achieve esterification yields of 98.30 percent for acetic acid and menthol, indicating their potential effectiveness for 4-hydroxybenzoic acid esterification with undecanol [5].

Table 1: Solid Superacid Catalyst Performance Data

Catalyst SystemCalcination Temperature (°C)Calcination Time (h)Acid Concentration (M)Esterification Yield (%)Reference
Sulfate/Titanium Dioxide-Lanthanum Oxide48030.895.8 [1]
Sulfate/Zirconium Dioxide6003-90.27 [3]
Sulfate/Iron Oxide-Titanium Dioxide-Neodymium Oxide6004-98.30 [5]

Metal-Catalyzed Transesterification

Metal-catalyzed transesterification provides an alternative synthetic pathway for undecyl 4-hydroxybenzoate synthesis through the exchange of alkyl groups between different ester compounds [6] [7]. Alkali metal species, particularly potassium carbonate, demonstrate remarkable efficiency as catalysts for transesterification reactions involving aromatic esters [6] [7].

Potassium carbonate catalysis operates through a unique mechanism involving coordination effects between the metal ion and the aromatic ester substrate [6]. The reaction proceeds via formation of a cation-π complex between potassium ions and the aromatic rings of the ester, followed by carbon-oxygen bond cleavage through a three-centered transition state [6]. This mechanism explains the selectivity of the process for aromatic esters over aliphatic compounds [6].

The effectiveness of various alkali metal catalysts follows the order: potassium carbonate > cesium carbonate > potassium phosphate > potassium hydroxide [6]. Potassium carbonate achieves quantitative yields in transesterification reactions at 60 degrees Celsius within 48 hours, while other potassium salts such as potassium iodide demonstrate moderate activity even in the absence of basic properties [6].

Reaction conditions significantly influence transesterification efficiency [8]. Optimal conditions for alkali metal-catalyzed transesterification include temperatures of 60 degrees Celsius, catalyst concentrations of 10 mole percent, and reaction times of 24 to 48 hours [6] [7]. The choice of solvent affects reaction outcomes, with 1,4-dioxane providing superior results compared to dimethylformamide, dimethyl sulfoxide, or water [6].

Table 2: Metal Catalyst Performance in Transesterification

CatalystReaction Temperature (°C)Reaction Time (h)Catalyst Loading (mol%)Yield (%)Reference
Potassium Carbonate604810>99 [6]
Cesium Carbonate60481093 [6]
Potassium Phosphate60481081 [6]
Potassium Hydroxide60481070 [6]

Reaction Optimization Parameters

Molar Ratios of 4-Hydroxybenzoic Acid to Alcohol

The molar ratio of 4-hydroxybenzoic acid to undecanol represents a critical parameter affecting both reaction kinetics and equilibrium yield in esterification processes [9] [10]. Optimal molar ratios balance reaction rate considerations with economic factors related to alcohol recovery and purification [9].

For esterification of 4-hydroxybenzoic acid with long-chain alcohols, molar ratios ranging from 1:1.2 to 1:6 have been investigated [11] [9]. Lower molar ratios (1:1 to 1:2) result in higher initial reaction rates due to increased concentration of the limiting reagent, but equilibrium conversion remains limited by thermodynamic constraints [9]. Higher alcohol excess (1:4 to 1:6) drives the equilibrium toward ester formation, achieving conversion rates exceeding 95 percent [9].

Industrial applications typically employ molar ratios of 1:1.5 to 1:2.5 for 4-hydroxybenzoic acid esterification [11]. These ratios provide acceptable conversion rates while minimizing alcohol recovery costs [11]. The optimal ratio for undecyl 4-hydroxybenzoate synthesis, based on similar long-chain alcohol esterifications, ranges from 1:1.8 to 1:2.2 [9].

Temperature effects interact significantly with molar ratio optimization [9]. At elevated temperatures (above 80 degrees Celsius), lower alcohol excess becomes acceptable due to increased reaction kinetics, while lower temperatures require higher molar ratios to achieve comparable conversion rates [9] [10].

Table 3: Effect of Molar Ratios on Esterification Performance

Acid:Alcohol RatioInitial Reaction Rate (s⁻¹)Equilibrium Conversion (%)Equilibrium Time (min)Reference
1:10.02485-9020 [9]
1:20.01888-9235 [9]
1:40.01494-9650 [9]
1:80.01096-9875 [9]

Temperature and Time Dependencies

Temperature optimization for undecyl 4-hydroxybenzoate synthesis requires balancing reaction kinetics, thermodynamic equilibrium, and thermal stability considerations [9] [10]. Esterification reactions typically exhibit Arrhenius temperature dependence, with activation energies ranging from 15 to 75 kilojoules per mole depending on the catalyst system and substrate structure [9].

Optimal reaction temperatures for 4-hydroxybenzoic acid esterification with long-chain alcohols range from 75 to 120 degrees Celsius [12] [9]. Lower temperatures (below 70 degrees Celsius) result in insufficient reaction rates, requiring extended reaction times exceeding 24 hours to achieve acceptable conversion [9]. Higher temperatures (above 130 degrees Celsius) may cause thermal degradation of the phenolic substrate or alcohol dehydration side reactions [12].

Time-temperature relationships demonstrate characteristic profiles for esterification processes [9] [10]. Initial reaction periods (0 to 4 hours) exhibit rapid conversion rates, achieving 70 to 80 percent of equilibrium conversion [9]. Subsequent periods (4 to 8 hours) show diminished rates as the system approaches equilibrium [9]. Extended reaction times beyond 12 hours provide minimal additional conversion improvement [9].

The temperature dependence of equilibrium constants follows van't Hoff relationships, with equilibrium conversion generally decreasing slightly at elevated temperatures due to the exothermic nature of esterification reactions [9]. However, the kinetic advantage of higher temperatures typically outweighs equilibrium considerations within the practical temperature range [9].

Table 4: Temperature and Time Optimization Data

Temperature (°C)Reaction Time (h)Conversion at 4h (%)Final Conversion (%)Activation Energy (kJ/mol)Reference
7012657845 [9]
858788938 [9]
1006859235 [9]
1204889432 [9]

Purification Techniques

Acidic Aqueous Phase Separation

Acidic aqueous phase separation represents the primary purification step for undecyl 4-hydroxybenzoate following esterification reactions [13] [14]. This technique exploits the differential solubility behavior of the ester product, unreacted starting materials, and reaction byproducts in acidic aqueous media [13] [15].

The purification process involves treating the crude esterification mixture with dilute acidic solutions, typically 0.1 to 0.5 molar hydrochloric acid or sulfuric acid [13] [14]. Under these conditions, unreacted 4-hydroxybenzoic acid remains in the aqueous phase due to its enhanced water solubility in acidic media, while the hydrophobic undecyl 4-hydroxybenzoate partitions into the organic phase [13].

Optimal separation conditions require careful pH control between 1.5 and 2.5 [13]. pH values below 1.0 may cause ester hydrolysis, reducing product yield, while pH values above 3.0 result in incomplete separation of unreacted acid [13]. Temperature during separation should be maintained below 40 degrees Celsius to prevent emulsion formation and ensure clean phase separation [13].

The aqueous extraction process typically employs multiple washing stages to ensure complete removal of water-soluble impurities [14]. A three-stage washing protocol using fresh acidic solution for each stage achieves purification efficiency exceeding 95 percent [14]. The volume ratio of aqueous to organic phase should be maintained at 1:2 to 1:3 to optimize extraction efficiency while minimizing product loss [13].

Following acidic extraction, neutralization with sodium bicarbonate solution removes residual acid and adjusts the pH to neutral conditions [15] [14]. This step prevents acid-catalyzed degradation during subsequent processing steps [15].

Crystallization Protocols

Crystallization provides the final purification step for undecyl 4-hydroxybenzoate, achieving pharmaceutical-grade purity through selective crystal formation [16] [17]. The crystallization process removes residual organic impurities, color bodies, and trace metal contaminants that remain after aqueous extraction [16].

Solvent selection represents the most critical aspect of crystallization protocol development [17] [18]. For undecyl 4-hydroxybenzoate, the optimal crystallization solvent exhibits moderate solubility at elevated temperatures and minimal solubility at ambient conditions [17]. Suitable solvents include ethanol, methanol, or ethanol-water mixtures with ratios of 3:1 to 4:1 [16] [17].

The crystallization procedure involves dissolving the crude ester in the minimum volume of hot solvent (70 to 80 degrees Celsius), followed by controlled cooling to ambient temperature [16] [19]. Cooling rates should be maintained between 0.5 and 1.0 degrees Celsius per minute to promote formation of large, pure crystals [17] [20].

Seeding techniques enhance crystallization efficiency and product quality [21]. Addition of 1 to 2 percent seed crystals of pure undecyl 4-hydroxybenzoate during the initial cooling phase promotes uniform nucleation and reduces the tendency for oil formation [21]. Seed crystals should be added when the solution temperature reaches approximately 60 degrees Celsius [21].

Recrystallization protocols may be necessary for achieving highest purity grades [17] [19]. A single recrystallization from ethanol typically improves purity from 95 percent to 99 percent or higher [17]. The recrystallization yield generally ranges from 80 to 90 percent, depending on the initial purity of the crude material [17].

Table 5: Crystallization Optimization Parameters

Solvent SystemDissolution Temperature (°C)Cooling Rate (°C/min)Crystallization Yield (%)Final Purity (%)Reference
Ethanol750.88598.5 [16]
Methanol701.08297.8 [17]
Ethanol:Water (3:1)780.68899.2 [16]
Ethanol:Water (4:1)760.78698.9 [17]

The crystallization process may be enhanced through controlled atmosphere techniques [22]. Conducting crystallization under nitrogen atmosphere prevents oxidation of the phenolic functionality and reduces color formation [22]. Additionally, the use of activated carbon treatment (0.5 to 1.0 percent by weight) during the dissolution step removes colored impurities and improves the final product appearance [15].

Molecular Geometry and Conformational Studies

Undecyl 4-hydroxybenzoate exhibits a molecular structure consisting of a 4-hydroxybenzoic acid moiety esterified with an undecyl alcohol chain. The compound possesses the molecular formula C₁₈H₂₈O₃ with a molecular weight of 292.42 g/mol [1]. The molecule features a rigid aromatic ring system connected to a flexible aliphatic chain through an ester linkage, creating distinct hydrophilic and hydrophobic regions within the structure.

The molecular geometry is characterized by the presence of 12 rotatable bonds [2], primarily located within the undecyl chain, which contributes to significant conformational flexibility. This flexibility allows the molecule to adopt various conformations in different environments, particularly affecting its interactions with solvents and other molecules. The aromatic ring maintains its planar geometry, while the aliphatic chain can adopt extended or folded conformations depending on the surrounding environment and intermolecular interactions [3].

The compound contains one hydrogen bond donor (the phenolic hydroxyl group) and three hydrogen bond acceptors (the carbonyl oxygen and the two hydroxyl oxygens) [2]. This hydrogen bonding capacity significantly influences the molecular conformation, particularly in the solid state where intermolecular hydrogen bonds can stabilize specific conformational arrangements. The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, affecting the overall molecular geometry and crystal packing arrangements.

Thermochemical Properties

Melting Point and Thermal Stability

While specific melting point data for undecyl 4-hydroxybenzoate is not extensively documented in the literature, comparative analysis with related alkyl 4-hydroxybenzoate esters provides insights into its thermal behavior. Butyl 4-hydroxybenzoate, a shorter chain analog, exhibits a melting point of 67-70°C [4] [5], while the trend in this series suggests that longer alkyl chains generally result in higher melting points due to increased van der Waals interactions between the aliphatic chains.

The thermal stability of undecyl 4-hydroxybenzoate is expected to be similar to other long-chain parabens, with decomposition occurring at elevated temperatures through various pathways including ester hydrolysis and oxidative degradation of the aromatic ring system. The phenolic hydroxyl group provides some antioxidant properties, contributing to thermal stability under moderate heating conditions [6].

The compound's thermal behavior is influenced by its ability to form hydrogen-bonded networks in the solid state, which can affect both melting point and thermal decomposition pathways. The long aliphatic chain contributes to the overall thermal stability through increased molecular weight and reduced volatility compared to shorter chain analogs [7].

Solubility in Organic Solvents

Undecyl 4-hydroxybenzoate demonstrates high solubility in organic solvents due to its predominantly hydrophobic character. The compound is readily soluble in polar organic solvents such as alcohols, ethyl acetate, and chloroform [8] [9]. This solubility pattern is consistent with its high lipophilicity, as indicated by its elevated LogP value [2].

The solubility characteristics are governed by the balance between the hydrophilic 4-hydroxybenzoate moiety and the hydrophobic undecyl chain. The aromatic ring system with its hydroxyl group provides some polarity, allowing dissolution in moderately polar solvents, while the long alkyl chain dominates the overall molecular behavior, making it highly soluble in nonpolar and weakly polar organic solvents [10].

The compound exhibits poor water solubility due to its hydrophobic nature, which is typical for long-chain alkyl esters of 4-hydroxybenzoic acid [11]. This property makes it suitable for applications requiring lipophilic characteristics and poor aqueous solubility. The solubility in dimethyl sulfoxide and dimethylformamide is expected to be good, as these solvents can accommodate both the polar and nonpolar regions of the molecule [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of undecyl 4-hydroxybenzoate exhibits characteristic signals that provide detailed structural information. The aromatic protons appear as a typical AA'BB' system in the region δ 6.90-8.10 ppm, with the protons ortho to the carboxyl group appearing at δ 8.02 ppm and those ortho to the hydroxyl group at δ 6.90 ppm [13] [14]. This pattern is consistent with para-disubstituted benzene rings and confirms the 4-hydroxybenzoate structure.

The aliphatic region shows characteristic multipicity patterns with the terminal methyl group appearing as a triplet at δ 0.88 ppm (J = 7.2 Hz), while the methylene groups of the undecyl chain appear as overlapping multiplets in the range δ 1.24-1.80 ppm [13] [14]. The α-methylene group adjacent to the ester oxygen displays a triplet pattern at δ 4.27 ppm (J = 6.6 Hz), which is characteristic of -OCH₂- protons in alkyl esters.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with the carbonyl carbon appearing at approximately δ 171 ppm, characteristic of aromatic ester carbonyls [14]. The aromatic carbons appear in the range δ 110-165 ppm, with the quaternary carbons typically showing lower intensity signals. The aliphatic carbons of the undecyl chain appear between δ 14-65 ppm, with the terminal methyl carbon at δ 14.3 ppm and the ester-linked methylene carbon at δ 65.5 ppm [14].

Infrared Vibrational Mode Analysis

The infrared spectrum of undecyl 4-hydroxybenzoate displays characteristic vibrational modes that provide structural fingerprinting capabilities. The phenolic hydroxyl group exhibits a broad absorption band in the range 3200-3600 cm⁻¹, which can vary depending on the degree of hydrogen bonding in the sample [15] [16]. In the solid state, this band is typically broader and shifted to lower frequencies due to intermolecular hydrogen bonding.

The carbonyl stretching vibration appears as a strong absorption band around 1680 cm⁻¹, characteristic of aromatic ester carbonyls [13] [14]. This frequency is slightly lower than typical aliphatic ester carbonyls due to conjugation with the aromatic ring system. The aromatic carbon-carbon stretching vibrations appear in the range 1450-1650 cm⁻¹, providing characteristic fingerprint patterns for the para-disubstituted benzene ring.

The aliphatic carbon-hydrogen stretching vibrations appear in the range 2850-2950 cm⁻¹, with asymmetric and symmetric methylene stretches clearly resolved [13] [14]. The aromatic carbon-hydrogen stretching vibrations appear at higher frequencies (3000-3100 cm⁻¹), distinguishing them from the aliphatic modes. Additional characteristic bands include the carbon-oxygen ester stretching vibrations around 1174 cm⁻¹ and 1108 cm⁻¹, and the aromatic substitution patterns visible in the 800-900 cm⁻¹ region [13].

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

292.20384475 g/mol

Monoisotopic Mass

292.20384475 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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